molecular formula C17H18ClNO4 B14548981 N-(4-Chloro-3-methylphenyl)-3,4,5-trimethoxybenzamide CAS No. 62129-34-4

N-(4-Chloro-3-methylphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B14548981
CAS No.: 62129-34-4
M. Wt: 335.8 g/mol
InChI Key: RMXPQRFMAKUDGF-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-methylphenyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 4-chloro-3-methylphenyl group and three methoxy groups at the 3, 4, and 5 positions of the benzene ring

Properties

CAS No.

62129-34-4

Molecular Formula

C17H18ClNO4

Molecular Weight

335.8 g/mol

IUPAC Name

N-(4-chloro-3-methylphenyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C17H18ClNO4/c1-10-7-12(5-6-13(10)18)19-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3,(H,19,20)

InChI Key

RMXPQRFMAKUDGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-methylphenyl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylphenylamine and 3,4,5-trimethoxybenzoic acid.

    Amide Formation: The primary step involves the formation of an amide bond between the amine group of 4-chloro-3-methylphenylamine and the carboxylic acid group of 3,4,5-trimethoxybenzoic acid. This reaction is usually facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

    Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The use of large-scale reactors with precise temperature and pressure control to ensure consistent product quality.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-methylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products

    Oxidation: Formation of 3,4,5-trihydroxybenzamide.

    Reduction: Formation of N-(4-Chloro-3-methylphenyl)-3,4,5-trimethoxybenzylamine.

    Substitution: Formation of N-(4-Substituted-3-methylphenyl)-3,4,5-trimethoxybenzamide derivatives.

Scientific Research Applications

N-(4-Chloro-3-methylphenyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-methylphenyl)-3,4,5-trimethoxybenzamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A related compound with similar structural features but different functional groups.

    3,4,5-Trimethoxybenzamide: Shares the benzamide core and methoxy substitutions but lacks the 4-chloro-3-methylphenyl group.

Uniqueness

N-(4-Chloro-3-methylphenyl)-3,4,5-trimethoxybenzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties compared to its analogs.

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